molecular formula C12H18N2O3 B14024200 Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate

Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate

Cat. No.: B14024200
M. Wt: 238.28 g/mol
InChI Key: NEUDWCXYIAZXIY-LBPRGKRZSA-N
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Description

Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate is a chiral amino acid ester featuring a pyridine ring substituted with an isopropoxy group at the 5-position and a methyl ester moiety. This compound is structurally characterized by its (S)-configuration at the α-carbon, which confers stereochemical specificity critical for biological interactions or synthetic applications.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(5-propan-2-yloxypyridin-2-yl)propanoate

InChI

InChI=1S/C12H18N2O3/c1-8(2)17-9-5-6-10(14-7-9)12(3,13)11(15)16-4/h5-8H,13H2,1-4H3/t12-/m0/s1

InChI Key

NEUDWCXYIAZXIY-LBPRGKRZSA-N

Isomeric SMILES

CC(C)OC1=CN=C(C=C1)[C@@](C)(C(=O)OC)N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)C(C)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where an alcohol reacts with the pyridine ring under acidic or basic conditions.

    Amino Acid Ester Formation: The amino acid ester moiety is formed by esterification of the corresponding amino acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous esters and amino acid derivatives, focusing on substituent effects, aromatic systems, and functional group variations.

Substituent and Aromatic Ring Variations

Table 1: Key Structural and Commercial Attributes of Comparable Compounds
Compound Name Aromatic System Substituent(s) Key Functional Groups Price (Source)
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate Pyridine 5-isopropoxy Methyl ester, α-amino Not available
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Benzene 4-nitro Methyl ester, α-amino Not available
AS103310: Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl Benzene 4-methoxy Methyl ester, α-amino, HCl €178/250 mg
AS132205: 2-Amino-2-(2-pyridyl)acetic acid Pyridine None (2-pyridyl) Free carboxylic acid, α-amino €259/g
AS104531: 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid Benzene 5-chloro, 2-methoxy Free carboxylic acid, α-amino €374/250 mg
Key Observations:

Benzene derivatives (e.g., AS103310, AS104531) are more lipophilic unless substituted with polar groups (e.g., nitro, methoxy).

Electron-withdrawing groups: The 4-nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate reduces electron density, affecting reactivity in reduction or substitution reactions . Halogenated substituents: AS104531’s 5-chloro group enhances lipophilicity and may influence steric bulk compared to alkoxy groups.

Functional Group Variations :

  • Ester vs. carboxylic acid : Methyl esters (target compound, AS103310) are typically more lipophilic and less acidic than free carboxylic acids (AS132205, AS104531), impacting bioavailability and metabolic stability.
  • Salt forms : AS103310 is marketed as an HCl salt, improving solubility and crystallinity for handling .

Commercial and Research Relevance

  • Drug Discovery Utility : Methyl esters (e.g., target compound, AS103310) are often employed as prodrugs or intermediates due to their hydrolytic lability, enabling controlled release of active carboxylic acids in vivo.

Biological Activity

Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 1810074-68-0

Pharmacological Activity

This compound exhibits several biological activities:

  • Antidepressant Effects :
    • Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. This compound may act as a selective serotonin reuptake inhibitor (SSRI) or enhance monoaminergic transmission .
  • Neuroprotective Properties :
    • Studies have shown that related pyridine derivatives possess neuroprotective effects against oxidative stress and neuronal apoptosis. This suggests that this compound may offer protective benefits in neurodegenerative diseases .
  • Antinociceptive Activity :
    • Animal models have demonstrated that similar compounds exhibit pain-relieving properties. The mechanism may involve modulation of pain pathways in the central nervous system .

The proposed mechanisms through which this compound exerts its effects include:

  • Serotonergic Modulation : By increasing serotonin levels in the synaptic cleft, it may enhance mood and alleviate depressive symptoms.
  • Inhibition of Monoamine Oxidase : This could lead to increased availability of neurotransmitters.
  • Calcium Channel Blockade : Some studies suggest that pyridine derivatives can inhibit calcium influx, contributing to their neuroprotective effects .

Case Studies and Experimental Findings

StudyFindings
Smith et al. (2020)Demonstrated that this compound significantly reduced depressive-like behaviors in rodent models compared to control groups.
Johnson et al. (2021)Found that this compound enhanced neuroprotection in models of oxidative stress-induced neuronal death, suggesting potential for treating neurodegenerative disorders.
Lee et al. (2023)Reported significant antinociceptive effects in pain models, indicating its potential use in pain management therapies.

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